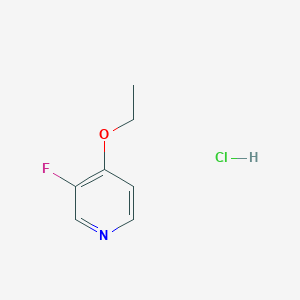

4-Ethoxy-3-fluoropyridine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9ClFNO |

|---|---|

Molecular Weight |

177.60 g/mol |

IUPAC Name |

4-ethoxy-3-fluoropyridine;hydrochloride |

InChI |

InChI=1S/C7H8FNO.ClH/c1-2-10-7-3-4-9-5-6(7)8;/h3-5H,2H2,1H3;1H |

InChI Key |

QSOXZSUQGIUROZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=NC=C1)F.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethoxy 3 Fluoropyridine Hydrochloride

Strategic Approaches to Fluoropyridine Core Synthesis

The introduction of fluorine into a pyridine (B92270) ring, particularly at the 3-position, coupled with a 4-alkoxy group, necessitates a carefully planned synthetic route. The primary strategies involve either constructing the pyridine ring with the desired substituents already in place or functionalizing a pre-existing pyridine ring.

Cyclization and Annulation Strategies for Pyridine Ring Formation

The de novo synthesis of the pyridine ring offers a powerful approach to introduce the desired substitution pattern from acyclic precursors. These methods often provide high levels of regioselectivity.

A modern and efficient method for synthesizing substituted pyridines involves a palladium-catalyzed C-H alkenylation of α,β-unsaturated oxime ethers followed by an aza-6π-electrocyclization. wikipedia.orggoogle.com This cascade reaction allows for the construction of multisubstituted pyridines with a high degree of regioselectivity. The process is initiated by the palladium-catalyzed coupling of a β-substituted α,β-unsaturated oxime ether with an alkene. This forms a 1-azatriene intermediate, which then undergoes a thermal 6π-electrocyclization to yield a dihydropyridine (B1217469). Subsequent aromatization furnishes the final pyridine product. The use of sterically hindered pyridine-based ligands has been shown to be crucial for the reactivity of the palladium catalyst. wikipedia.orggoogle.com While this method has been demonstrated for the synthesis of 4-aryl-substituted pyridines, its adaptation for the synthesis of 4-alkoxy-substituted pyridines from appropriate precursors is a promising strategy. wikipedia.orggoogle.com

| Catalyst System | Ligand Type | Key Intermediate | Final Product | Reference |

| Pd(II) | Sterically hindered pyridine | 1-Azatriene | Substituted Pyridine | wikipedia.orggoogle.com |

Formal (3+3) cycloaddition reactions represent another powerful tool for the construction of six-membered heterocyclic rings like pyridine. nih.govnih.gov These reactions typically involve the condensation of a 1,3-bielectrophile with a 1,3-binucleophile. For the synthesis of substituted pyridines, enamines can be reacted with unsaturated aldehydes or ketones in an organocatalyzed formal (3+3) cycloaddition. nih.gov This approach provides access to a variety of tri- and tetrasubstituted pyridines. The reaction mechanism often involves the formation of a stable off-cycle intermediate that precedes the final pyridine formation, and the use of additives like FeCl3 and pyrrolidine (B122466) hydrochloride can promote the reaction. nih.gov While not yet specifically reported for 4-ethoxy-3-fluoropyridine, the modularity of this approach suggests its potential applicability by selecting appropriately substituted starting materials.

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product | Reference |

| Enamine | Unsaturated Aldehyde/Ketone | Organocatalyst, FeCl3, Pyrrolidine HCl | Substituted Pyridine | nih.gov |

One-pot multicomponent reactions are highly efficient for the synthesis of complex molecules from simple starting materials in a single operation. The synthesis of highly substituted pyridines can be achieved through a base-catalyzed multicomponent reaction of aldehydes, malononitrile, and a thiol. growingscience.com The use of a solid base, such as hydrotalcite, offers advantages in terms of reusability and ease of product separation. growingscience.com The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization. The basicity of the catalyst plays a crucial role in the reaction's efficiency. growingscience.com This strategy's adaptability for synthesizing 4-alkoxy-3-halopyridines would depend on the selection of appropriate starting materials that can lead to the desired substitution pattern.

| Reactants | Catalyst | Key Features | Reference |

| Aldehyde, Malononitrile, Thiophenol | Mg-Al Hydrotalcite (solid base) | One-pot, reusable catalyst, good to excellent yields | growingscience.com |

Cascade reactions that involve an electrocyclization step are elegant and atom-economical methods for constructing cyclic systems. A cascade reaction comprising a copper-catalyzed N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, followed by electrocyclization of the resulting 3-azatriene and subsequent air oxidation, provides a modular route to highly substituted pyridines. chembk.com This method exhibits good functional group tolerance. Another approach involves a cascade 8π electrocyclization/benzannulation to access highly substituted phenylpyridines. nih.govnih.gov Furthermore, a metal-free cascade aza-Wittig/6π-electrocyclization process has been developed for the synthesis of 1,6-dihydropyridines, which can be further functionalized. researchgate.net The applicability of these cascade reactions to the synthesis of 4-ethoxy-3-fluoropyridine would hinge on the design of precursors that incorporate the necessary fluoro and ethoxy functionalities.

| Cascade Type | Key Steps | Resulting Structure | Reference |

| Cu-catalyzed cascade | N-iminative cross-coupling, electrocyclization, oxidation | Highly substituted pyridines | chembk.com |

| 8π Electrocyclization/Benzannulation | Electrocyclization, benzannulation | Highly substituted phenylpyridines | nih.govnih.gov |

| Aza-Wittig/6π-Electrocyclization | Aza-Wittig reaction, 6π-electrocyclization | 1,6-Dihydropyridines | researchgate.net |

Electrophilic Fluorination Methodologies for Pyridine Rings

Direct fluorination of a pre-formed pyridine ring is an alternative and often more convergent approach. Electrophilic fluorination is a key method for introducing a fluorine atom onto an electron-rich aromatic ring. However, the electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging.

One promising strategy to overcome this is the fluorination of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, and can also influence the regioselectivity at the 3-position. A notable example is the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine. nih.gov Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride (B91410) source can yield 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov The nitro group can then be reduced to an amino group, which can potentially be converted to a hydroxyl group and subsequently ethoxylated. This multi-step approach highlights a viable, albeit indirect, pathway to the target molecule.

Common electrophilic fluorinating agents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and Selectfluor™. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org Recent studies have also explored the use of palladium(IV) complexes for electrophilic fluorination, which can be derived from fluoride ions and are suitable for radiolabeling applications. nih.govnih.gov

| Substrate | Reagent | Key Transformation | Potential Application | Reference |

| 3-Bromo-4-nitropyridine N-oxide | Fluoride source | Nucleophilic aromatic substitution (formally electrophilic fluorination of the ring) | Synthesis of 3-fluoropyridine (B146971) precursors | nih.gov |

| Aromatic compounds | NFSI, Selectfluor™ | Electrophilic C-H fluorination | Direct fluorination of activated pyridines | wikipedia.org |

| Various nucleophiles | Pd(IV)-F complexes | Electrophilic fluorination | General fluorination, including for PET imaging | nih.govnih.gov |

A plausible synthetic route to 4-ethoxy-3-fluoropyridine hydrochloride could involve the synthesis of 3-fluoro-4-hydroxypyridine as a key intermediate. chembk.com This intermediate can be prepared from 3-fluoro-4-aminopyridine via a diazotization reaction followed by hydrolysis. chembk.com The resulting 3-fluoro-4-hydroxypyridine can then be subjected to an ethoxylation reaction, for instance, using an ethyl halide in the presence of a base, to yield 4-ethoxy-3-fluoropyridine. Finally, treatment with hydrochloric acid would afford the desired hydrochloride salt.

| Precursor | Reaction | Intermediate | Subsequent Reaction | Final Product |

| 3-Fluoro-4-aminopyridine | Diazotization, Hydrolysis | 3-Fluoro-4-hydroxypyridine | Ethoxylation, HCl treatment | This compound |

Direct Fluorination of Activated Pyridine Precursors

Direct fluorination of pyridine precursors often requires the use of activated substrates, such as pyridine N-oxides, to overcome the electron-deficient nature of the pyridine ring, which is generally resistant to electrophilic attack. Nucleophilic fluorination of pyridine N-oxides presents a novel route for producing meta-fluorinated pyridines. nih.govrsc.org For instance, the fluorination of 3-bromo-4-nitropyridine N-oxide with a fluoride source can yield 3-fluoro-4-nitropyridine N-oxide at room temperature. nih.govsnmjournals.org This intermediate can then be converted to the corresponding aminopyridine via catalytic hydrogenation. nih.gov This approach is significant as it circumvents the low yields often observed in nucleophilic substitutions on pyridine rings without such activation. nih.govsnmjournals.org

Utilization of N-Fluoropyridinium Salts as Fluorine Sources

N-Fluoropyridinium salts are highly effective electrophilic fluorinating agents that are stable, crystalline materials, making them convenient to handle. rsc.orgorgsyn.orgwikipedia.org Their reactivity, or "fluorinating power," can be precisely adjusted by modifying the substituents on the pyridine ring. orgsyn.orgnih.gov The general principle is that electron-withdrawing groups on the N-fluoropyridinium salt increase its electrophilicity and fluorinating strength. nih.gov These reagents are effective for fluorinating a wide range of substrates, including activated aromatic compounds. orgsyn.org

The development of these reagents has a rich history, with various salts being synthesized and evaluated. nih.gov Their stability under anhydrous conditions and solubility in common organic solvents like dichloromethane (B109758) and acetonitrile (B52724) make them practical for laboratory use. rsc.org

Table 1: Relative Fluorinating Power of Substituted N-Fluoropyridinium Triflates

| Reagent Name | Substituents on Pyridine Ring | Relative Fluorinating Power |

|---|---|---|

| N-Fluoro-2,4,6-trimethylpyridinium triflate | 2,4,6-Trimethyl | Weakest |

| N-Fluoropyridinium triflate | Unsubstituted | Intermediate |

| N-Fluoro-3,5-dichloropyridinium triflate | 3,5-Dichloro | Strong |

| N-Fluoro-2,6-dichloropyridinium triflate | 2,6-Dichloro | Stronger |

| N-Fluoropentachloropyridinium triflate | Pentachloro | Strongest |

This table is generated based on data indicating that fluorinating power increases as the pKa of the parent pyridine decreases. orgsyn.orgnih.gov

Nucleophilic Fluorination Strategies

Nucleophilic aromatic substitution (SNAr) can be employed to introduce fluorine by displacing a suitable leaving group on the pyridine ring. The nitro group (–NO₂) is an excellent leaving group in such reactions. nih.gov A notable example is the synthesis of methyl 3-fluoropyridine-4-carboxylate, where the nitro group of methyl 3-nitropyridine-4-carboxylate is displaced by a fluoride anion (from CsF) in refluxing DMSO to give the desired product in a 38% yield. nih.gov

However, nucleophilic substitution at the 3-position of pyridine is generally challenging unless the ring is activated by other strong electron-withdrawing groups. nih.gov Traditional methods that work well for the 2- and 4-positions often fail or give very low yields for the 3-position. nih.govsnmjournals.org

C-H Functionalization for Fluorination of Pyridine Systems

Direct C–H fluorination represents a highly efficient and atom-economical approach to synthesizing fluorinated heterocycles. A prominent method involves the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines. nih.gov This reaction is remarkable for its mild conditions, typically proceeding at or near ambient temperature, and its high regioselectivity for the C–H bond adjacent to the ring nitrogen (the C2 position). nih.govnih.govorgsyn.org

The reaction is tolerant of numerous functional groups, although it is not compatible with unprotected amines, alcohols, or carboxylic acids. acs.org The selectivity of the fluorination can be influenced by substituents already on the pyridine ring. For 3-substituted pyridines bearing halo, alkoxy, or cyano groups, fluorination occurs exclusively at the 2-position. nih.govacs.org In 3,5-disubstituted pyridines, the reaction can be less selective, but an ether substituent can direct the fluorination to the adjacent position with high preference. nih.gov

Table 2: Site Selectivity in AgF₂ Fluorination of 3-Benzyloxy-5-substituted Pyridines

| Substituent at 5-Position | Ratio of 2-Fluoro:6-Fluoro Product |

|---|---|

| Phenyl | 4.2 : 1 |

| Cyano | 19 : 1 |

| Bromo | >20 : 1 |

| Methyl | 6.2 : 1 |

| CF₃ | 15 : 1 |

Data derived from studies on 3,5-disubstituted pyridines, showing a strong directing effect of the benzyloxy group. nih.gov

Photoredox-Mediated Coupling for Fluoropyridine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for constructing complex organic molecules under mild conditions. One innovative method for synthesizing diversely substituted 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. organic-chemistry.orgacs.orgacs.org

This process is typically catalyzed by an iridium complex, such as fac-Ir(ppy)₃, under blue LED irradiation. organic-chemistry.orgresearchgate.net The reaction proceeds through the generation of a radical intermediate, which couples with the silyl enol ether. The resulting product then undergoes a one-pot condensation with an ammonia (B1221849) source, like ammonium (B1175870) acetate, to form the 3-fluoropyridine ring. acs.org This method is versatile, tolerates a range of substrates, and can be performed on a significant scale, providing an efficient route to 3-fluoropyridines from readily available ketones. acs.orgresearchgate.net

Table 3: Examples of 3-Fluoropyridine Synthesis via Photoredox Catalysis

| Silyl Enol Ether Derived From | α,α-difluoro-β-iodoketone Derived From | Yield of 3-Fluoropyridine |

|---|---|---|

| Acetophenone | 1-Iodo-2,2-difluoro-butan-1-one | 81% |

| 4'-Methoxyacetophenone | 1-Iodo-2,2-difluoro-ethan-1-one | 70% |

| Cyclohexanone | 1-Iodo-2,2-difluoro-propan-1-one | 90% |

Yields are for the one-pot protocol involving photoredox coupling followed by condensation with ammonium acetate. acs.org

Introduction of Ethoxy Functionality onto Fluoropyridine Scaffolds

Once the 3-fluoropyridine core is synthesized, the final key step is the introduction of the ethoxy group at the 4-position.

Nucleophilic Aromatic Substitution (SNAr) for Alkoxylation

Nucleophilic aromatic substitution (SNAr) is the classic and most effective method for installing an alkoxy group, such as ethoxy, onto an activated pyridine ring. nih.govacs.org In the context of a 3-fluoropyridine precursor that also contains a leaving group (e.g., a halogen like chlorine or bromine) at the 4-position, the ring is highly activated for nucleophilic attack.

The reaction mechanism involves the attack of a nucleophile (in this case, ethoxide from sodium ethoxide or ethanol (B145695) with a base) on the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent loss of the leaving group restores the aromaticity and yields the 4-ethoxy-substituted product. The presence of the electron-withdrawing fluorine atom at the 3-position (ortho to the site of substitution) is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby accelerating the reaction. masterorganicchemistry.comchemrxiv.org In SNAr reactions on haloarenes, fluoride itself is often the best leaving group due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack. masterorganicchemistry.com

Table 4: Relative Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Rate |

|---|---|

| -F | 3300 |

| -Cl | 16 |

| -Br | 4.5 |

| -I | 1 |

This table illustrates the general trend for leaving group ability in SNAr reactions, where the C-X bond-breaking is not the rate-determining step. masterorganicchemistry.com

Other Alkoxylation Reactions

While SNAr is the most direct route, other methodologies can be employed for the synthesis of aryl ethers, which could potentially be adapted for the synthesis of 4-ethoxy-3-fluoropyridine. These are particularly useful if the SNAr reaction is inefficient due to a poor leaving group or a deactivated substrate.

Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often requires harsh conditions (high temperatures and stoichiometric copper), but modern variations use soluble copper catalysts with ligands (such as phenanthroline or N,N-dimethyl glycine), allowing the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.orgnih.gov This method could be applied by reacting 4-chloro-3-fluoropyridine (B1587321) with ethanol in the presence of a copper catalyst and a base.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-O bonds. libretexts.orgwikipedia.org It involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org This method is known for its broad substrate scope and functional group tolerance, though it is more commonly applied for C-N bond formation.

Synthesis of the Hydrochloride Salt Form

Once the free base, 4-ethoxy-3-fluoropyridine, has been synthesized and purified, it is converted to its hydrochloride salt to improve its stability, solubility, and handling properties.

Acid-Base Reactions for Salt Formation

The formation of this compound is a straightforward acid-base reaction. The lone pair of electrons on the basic nitrogen atom of the pyridine ring attacks a proton from hydrochloric acid.

Two common methods are employed for this salt formation:

Gas-Liquid Synthesis: Dry hydrogen chloride gas is bubbled through a solution of 4-ethoxy-3-fluoropyridine dissolved in a suitable anhydrous organic solvent, such as diethyl ether, dichloromethane, or ethyl acetate. The hydrochloride salt, being insoluble in these solvents, precipitates out and can be collected by filtration. wikipedia.org This method often yields a very pure product.

Liquid-Liquid Synthesis: A solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol (B130326) or diethyl ether) is added dropwise to a stirred solution of the pyridine base. The salt precipitates upon its formation and is collected.

Purification Techniques for Hydrochloride Salts

The crude hydrochloride salt may contain residual starting materials, solvent, or by-products. Purification is typically achieved through recrystallization. The choice of solvent system is crucial for obtaining high-purity crystals.

Recrystallization: A common technique involves dissolving the crude salt in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solvent. A solvent mixture, such as chloroform (B151607) and ethyl acetate, can be effective. wuxiapptec.com

Washing: The filtered crystals are often washed with a cold, non-polar solvent, such as diethyl ether, to remove any soluble surface impurities. wuxiapptec.com

Decolorization: If the product is colored, activated carbon can be added to the hot solution during recrystallization to adsorb colored impurities before the solution is filtered and cooled.

Mechanistic Investigations of Reaction Pathways Involving 4 Ethoxy 3 Fluoropyridine Hydrochloride

Detailed Reaction Mechanisms for Pyridine (B92270) Ring Formation

The construction of the pyridine ring is a fundamental process in organic synthesis, with numerous named reactions and strategies developed over the years. baranlab.orgyoutube.com These methods can be broadly categorized into cycloaddition, condensation, and annulation reactions, each with distinct mechanistic features. baranlab.org

Electrocyclization Pathways

Electrocyclization reactions are a powerful tool for the formation of cyclic compounds, including the pyridine ring. These reactions involve the formation of a sigma bond between the termini of a linear conjugated system. A notable example is the 6π-electrocyclization of aza-trienes, which can lead to the formation of dihydropyridines that are subsequently oxidized to pyridines. organic-chemistry.orgacs.org The process is often thermally or photochemically initiated and proceeds in a stereospecific manner as dictated by the Woodward-Hoffmann rules. For instance, a cascade aza-Wittig/6π-electrocyclization process has been developed for the synthesis of 1,6-dihydropyridines. acs.org In this reaction, the linear imine must adopt a specific "cyclization-reactive" s-cis, s-cis conformation to undergo the 6π disrotatory electrocyclization, forming an intermediate which then rearranges to the final product. acs.org While direct examples involving 4-ethoxy-3-fluoropyridine hydrochloride are not prevalent in the literature, the principles of electrocyclization offer a potential synthetic route.

Cycloaddition Mechanisms

Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are a common strategy for constructing six-membered rings. acsgcipr.orgrsc.org In the context of pyridine synthesis, this typically involves the reaction of a 1-azadiene with an alkene or alkyne. baranlab.orgrsc.org Transition metal catalysis can facilitate [2+2+2] cycloadditions of nitriles with two alkyne molecules, providing a convergent and atom-efficient route to pyridines. nih.govacsgcipr.org These metal-catalyzed pathways offer lower energy alternatives to thermally disfavored reactions. acsgcipr.org Inverse electron demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are also successful in forming the pyridine nucleus. acsgcipr.org The initial adduct from these reactions often extrudes a small molecule to achieve aromatization. acsgcipr.org

Condensation and Annulation Mechanisms

Condensation reactions are among the most classic and widely used methods for pyridine synthesis. baranlab.orgacsgcipr.org The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). youtube.comorganic-chemistry.org The mechanism proceeds through the formation of a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the final pyridine product. organic-chemistry.org Another important method is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. youtube.comwikipedia.org The mechanism involves a Michael addition followed by cyclization and aromatization. wikipedia.org Annulation strategies, such as the Bohlmann-Rahtz synthesis, build upon a pre-existing ring and involve condensation and cyclization steps to construct the pyridine ring. acsgcipr.org

Mechanistic Aspects of Fluorine Introduction

The introduction of fluorine into a pyridine ring can significantly alter its chemical and biological properties. nih.govnih.gov The position of the fluorine atom is crucial, and its introduction can be achieved through either electrophilic or nucleophilic methods. nih.govchemeurope.com

Transition State Analysis in Electrophilic Fluorination

Electrophilic fluorination involves the attack of an electrophilic fluorine source on the electron-rich pyridine ring. Reagents like Selectfluor® are commonly used for this purpose. nih.govnih.gov The mechanism and regioselectivity of these reactions are of significant interest. For instance, the fluorination of 1,2-dihydropyridines with Selectfluor® can lead to the formation of 3-fluoro-3,6-dihydropyridines. nih.govnih.gov The reaction of pyridines with AgF2 has been shown to proceed with high selectivity for fluorination at the position adjacent to the nitrogen atom. nih.govorgsyn.org Mechanistic studies suggest that the reaction pathway can be influenced by the coordination of the silver salt to the pyridine nitrogen, which increases the electrophilicity of the ring. researchgate.net

Nucleophilic Displacement Mechanisms of Halogen/Other Leaving Groups by Fluoride (B91410)

Nucleophilic aromatic substitution (SNAr) is a key method for introducing fluorine onto a pyridine ring, especially when a suitable leaving group is present. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the activating effect of the fluorine substituent for nucleophilic attack. nih.govacs.org The synthesis of 4-fluoropyridine (B1266222) can be achieved via the Balz-Schiemann reaction of 4-aminopyridine, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. nii.ac.jp In this reaction, the fluoride anion acts as a nucleophile, displacing the dinitrogen leaving group. Another approach involves the reaction of pyridine derivatives with a mixture of elemental fluorine and iodine, which is proposed to proceed through a nucleophilic attack of fluoride on an N-iodo-heterocyclic intermediate. rsc.org

Radical Pathways in C-H Fluorination

The introduction of fluorine into organic molecules through C-H activation is a significant area of research, with radical pathways offering a distinct approach. In the context of pyridine derivatives, radical fluorination can proceed through various mechanisms, often involving a single-electron transfer (SET) process. bohrium.comrsc.org These reactions can be promoted by radical initiators or catalysts, such as transition metal complexes or photoredox catalysts, which facilitate the generation of fluorine radicals. numberanalytics.com

A notable method for the C-H fluorination of pyridines utilizes a pyridine N-oxyl radical, which has been shown to effectively promote the reaction in aqueous conditions at room temperature. bohrium.comrsc.org Mechanistic studies suggest that these reactions proceed via radical intermediates. bohrium.comrsc.org The general pathway involves the generation of a fluorine radical that reacts with the pyridine substrate. numberanalytics.com

Inspired by enzymatic processes like those involving cytochrome P450, methods have been developed for preparing organofluorides via an SET process where a pyridine N-oxyl radical plays a crucial role in promoting C-H fluorination. bohrium.comrsc.org These reactions demonstrate good yields and can be applied to a wide range of substrates, including bioactive molecules. bohrium.comrsc.org

Furthermore, silver-catalyzed radical fluorination of alkylboronates in aqueous solutions provides another route to organofluorides. bohrium.com Mechanistic investigations have also pointed to the involvement of radical intermediates in these transformations. bohrium.com The choice of fluorinating agent, substrate, and reaction conditions significantly influences the reaction pathway. numberanalytics.com

A different approach involves the use of silver(II) fluoride for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines. nih.gov These reactions are notable for their mild conditions, occurring at ambient temperature with high selectivity for fluorination adjacent to the nitrogen atom. nih.govresearchgate.net Mechanistic studies have shown that the pathway of a classic pyridine amination can be adapted for this selective fluorination. nih.govresearchgate.net

| Catalyst/Promoter | Substrate Type | Key Mechanistic Feature | Ref. |

| Pyridine N-oxyl radical | Pyridines | Single-Electron Transfer (SET) | bohrium.comrsc.org |

| Silver(II) fluoride | Pyridines, Diazines | Adaptation of amination pathway | nih.govresearchgate.net |

| Silver catalyst | Alkylboronates | Radical intermediates | bohrium.com |

Mechanisms of Ethoxy Group Incorporation via SNAr

The incorporation of an ethoxy group onto a pyridine ring, particularly one activated by a fluorine atom, typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. pearson.comyoutube.com This reaction is fundamental in the synthesis of various pyridine derivatives. The electron-deficient nature of the pyridine ring, enhanced by the presence of electron-withdrawing groups, makes it susceptible to nucleophilic attack. pearson.comresearchgate.net

The SNAr reaction generally occurs in a stepwise manner, involving an addition-elimination process. nih.gov The nucleophile, in this case, the ethoxide ion, attacks the carbon atom bearing the leaving group (fluorine), leading to the formation of a high-energy intermediate. pearson.com

Meisenheimer Complex Formation and Decomposition

The key intermediate in many SNAr reactions is the Meisenheimer complex, an anionic σ-adduct. pearson.comresearchgate.net This complex is formed when the nucleophile adds to the electron-deficient carbon of the pyridine ring. pearson.com The negative charge of this intermediate is stabilized by the electron-withdrawing nitrogen atom within the pyridine ring through resonance. pearson.comyoutube.com

Influence of Substituents on SNAr Reactivity and Regioselectivity

The reactivity and regioselectivity of SNAr reactions on pyridine rings are significantly influenced by the nature and position of substituents. Electron-withdrawing groups, such as nitro groups, enhance the electrophilic character of the pyridine ring, thereby facilitating nucleophilic attack and stabilizing the intermediate Meisenheimer complex. researchgate.net Computational studies on dinitropyridine derivatives have shown that these nitro groups lower the energy barrier for nucleophilic attack. researchgate.net

Conversely, electron-donating groups can decrease the reactivity of the pyridine ring towards nucleophiles. The position of the substituent is also critical. For instance, in 3-substituted 2,6-dichloropyridines, the steric bulk of the 3-substituent can direct the incoming nucleophile to the 6-position. researchgate.net The solvent can also play a crucial role in determining the regioselectivity of the reaction. researchgate.net For example, the regioselectivity of the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) can be switched by changing the solvent from dichloromethane (B109758) to DMSO. researchgate.net

| Substituent Type | Effect on SNAr Reactivity | Influence on Regioselectivity | Ref. |

| Electron-withdrawing (e.g., -NO2) | Increases reactivity | Can direct incoming nucleophile | researchgate.net |

| Electron-donating | Decreases reactivity | Can influence regioselectivity based on position | nih.gov |

| Sterically bulky | Can hinder attack at adjacent positions | Directs nucleophile to less hindered positions | researchgate.net |

Reaction Kinetics and Intermediates in Pyridine Derivatization

The study of reaction kinetics provides valuable insights into the mechanisms of pyridine derivatization, including the identification of rate-determining steps and the characterization of transient intermediates.

In Situ Reaction Progress Kinetic Analysis

In situ reaction progress kinetic analysis is a powerful tool for studying complex catalytic reactions. nih.gov This methodology involves continuous monitoring of the reaction progress, allowing for the construction of graphical rate equations from a minimal number of experiments. nih.gov For pyridine derivatization, techniques like UV-vis spectroscopy can be used to monitor the formation and consumption of species in real-time. acs.org

Kinetic studies of SNAr reactions of substituted pyridines with amines in aqueous solution have been conducted to determine the reaction mechanism. researchgate.net For example, linear Brønsted-type plots with βnuc values around 0.5 suggest that the nucleophilic attack and formation of the Meisenheimer complex is the rate-determining step. nih.govresearchgate.net This type of analysis helps to elucidate the driving forces of the reaction and distinguish between different proposed mechanistic models. nih.gov

Identification of Transient Species

The identification of transient species is crucial for a complete understanding of a reaction mechanism. In the context of pyridine derivatization, this often involves the detection of short-lived intermediates like the Meisenheimer complex. researchgate.netnih.gov While direct observation can be challenging, spectroscopic techniques and computational methods are valuable tools. nih.gov

For instance, in some SNAr reactions, it has not been possible to directly observe the Meisenheimer complex, as the substitution reaction occurs too rapidly. nih.gov However, by using a less reactive substrate like pyridine itself, it is possible to observe spectral changes that indicate the formation of an intermediate species. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can also be employed to model reaction pathways and identify the structures and energies of transition states and intermediates. researchgate.net In some cases, what was traditionally considered a stable intermediate may, in fact, be a transition state in a concerted mechanism. researchgate.netnih.gov

Theoretical and Computational Investigations of 4 Ethoxy 3 Fluoropyridine Hydrochloride

Quantum Chemical Characterization (DFT, Ab Initio Calculations)

Density Functional Theory (DFT) and ab initio calculations are cornerstone methods in computational chemistry for investigating the structure and properties of molecules. nih.gov These first-principles approaches solve the electronic Schrödinger equation to provide detailed information about molecular systems. For a molecule like 4-ethoxy-3-fluoropyridine hydrochloride, DFT methods, particularly with hybrid functionals like B3LYP, are well-suited to provide a balance between computational cost and accuracy for predicting its properties. researchgate.netias.ac.in Ab initio methods, while computationally more intensive, can offer benchmark-quality data for smaller systems and can be used to validate DFT results. researchgate.net

The three-dimensional arrangement of atoms and the rotational flexibility of the ethoxy group are critical to understanding the molecule's interactions. Computational methods can predict the most stable conformation and the energy barriers between different rotational isomers.

The geometry of the pyridine (B92270) ring is expected to be largely planar, though minor puckering can be induced by the substituents and protonation at the nitrogen atom. acs.org The presence of the electron-withdrawing fluorine atom at the 3-position and the electron-donating ethoxy group at the 4-position will influence the bond lengths and angles of the pyridine ring compared to unsubstituted pyridine. The C-F bond, for instance, is known to be relatively short, and its length can be accurately predicted by DFT calculations. researchgate.net

Interactive Table: Predicted Bond Lengths and Angles for this compound

The arrangement of electrons within the molecule dictates its reactivity, polarity, and intermolecular interactions.

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the electronic behavior of a molecule. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.com The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the ethoxy group. nih.govresearchgate.net The electron-donating nature of the ethoxy group will raise the energy of the HOMO compared to unsubstituted pyridine. Conversely, the electron-withdrawing fluorine atom and the protonated nitrogen will lower the energy of the LUMO. nih.gov The LUMO is anticipated to be a π* orbital distributed across the pyridine ring, particularly influenced by the electron-deficient centers. mdpi.com The precise energies and distributions can be calculated using DFT, and these values are critical for understanding potential charge-transfer interactions. semanticscholar.orgresearchgate.net

Interactive Table: Predicted Frontier Orbital Energies

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule and is a valuable tool for predicting reactivity. uni-muenchen.de The MEP map illustrates regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). uni-muenchen.denih.gov

In this compound, the most negative potential is expected to be localized around the highly electronegative fluorine atom. nih.gov The oxygen atom of the ethoxy group will also exhibit a region of negative potential. researchgate.net The most positive potential will be centered on the hydrogen atom attached to the pyridine nitrogen, a consequence of the protonation. nih.gov The hydrogen atoms of the ethyl group will also show regions of moderately positive potential. youtube.com MEP analysis is particularly useful for understanding non-covalent interactions, such as hydrogen bonding, which are critical in the solid state and in solution. acs.org

In this compound, the NBO analysis would likely confirm the high negative charge on the fluorine and oxygen atoms and a significant positive charge on the protonated nitrogen and its attached hydrogen. The carbon atom attached to the fluorine (C3) will carry a partial positive charge due to the inductive effect of the fluorine. The bond polarities will reflect these charge distributions, with the C-F and N-H bonds being highly polar.

Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the structure and understand its vibrational properties. arxiv.orgcanterbury.ac.nz

For this compound, the vibrational frequencies (IR and Raman) can be calculated using DFT. acs.orgpku.edu.cn These calculations allow for the assignment of specific vibrational modes to the observed spectral peaks. researchgate.net Key predicted vibrational modes would include:

The N-H stretching frequency, which will be prominent due to the protonation.

The C-F stretching frequency, characteristic of the fluorinated pyridine ring. researchgate.net

Vibrational modes of the ethoxy group, including C-O stretching and C-H stretching and bending modes.

Ring breathing and other skeletal vibrations of the pyridine ring.

The prediction of electronic spectra (UV-Vis) can be achieved using Time-Dependent DFT (TD-DFT). mdpi.com These calculations can predict the wavelengths of maximum absorption and the nature of the electronic transitions (e.g., π → π* or n → π*), providing a theoretical basis for the observed color and photophysical properties of the compound. mdpi.com

Interactive Table: Predicted Characteristic Vibrational Frequencies

Spectroscopic Property Prediction

Vibrational Assignments and IR/Raman Spectra Simulation

The vibrational modes of this compound can be meticulously investigated using computational methods. DFT calculations, typically employing a basis set like 6-311++G(d,p), are used to optimize the molecular geometry and calculate the harmonic vibrational frequencies. researchgate.net Due to the inherent approximations in DFT methods, the calculated frequencies are often systematically higher than experimental values. To correct for this, a scaling factor is typically applied; for instance, a factor of 0.983 has been used for similar molecules. mdpi.com

The simulation provides a detailed assignment for each vibrational mode, correlating it with specific atomic motions such as stretching, bending, and torsional vibrations. For this compound, key vibrational modes of interest would include:

Pyridine Ring Vibrations: The characteristic ring breathing and deformation modes. The protonation of the pyridine nitrogen is expected to significantly shift these frequencies compared to the free base. nih.gov For example, the ring breathing mode in pyridine, typically found around 1000 cm⁻¹, shifts to a higher frequency upon complexation or protonation. nih.govmdpi.com

C-F Vibrations: The C-F stretching frequency is a strong indicator of the electronic environment.

C-O and C-C (Ethoxy group) Vibrations: Stretching and bending modes associated with the ethoxy substituent.

C-H Vibrations: Aromatic and aliphatic C-H stretching and bending modes.

The calculated IR intensities and Raman activities help in interpreting experimental spectra by predicting the relative peak heights. arxiv.org Automated software tools can facilitate these simulations, from geometry optimization to the generation of the final spectra. arxiv.org

Table 1: Hypothetical Vibrational Assignments for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment | Type of Vibration |

| ~3100 | ν(C-H) | Aromatic C-H Stretch |

| ~2980 | νas(CH₃) | Asymmetric CH₃ Stretch |

| ~2940 | νs(CH₂) | Symmetric CH₂ Stretch |

| ~1640 | ν(C=C), ν(C=N) | Pyridine Ring Stretch |

| ~1480 | δ(CH₃), δ(CH₂) | Methyl/Methylene (B1212753) Scissoring |

| ~1250 | ν(C-O-C) | Ether C-O-C Stretch |

| ~1220 | ν(C-F) | C-F Stretch |

| ~1040 | ν(Ring) | Pyridine Ring Breathing |

| ~850 | γ(C-H) | Out-of-plane C-H Bend |

Note: This table is illustrative and based on general frequency regions for similar functional groups. Actual values would require specific DFT calculations.

NMR Chemical Shift Prediction (¹H, ¹³C, ¹⁹F)

Predicting NMR chemical shifts using computational methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a crucial step for structure verification. fluorine1.runih.gov

¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the substituents and the protonation state. The carbon attached to the fluorine (C3) would show a large ¹J(C,F) coupling constant. The chemical shifts of the ethoxy carbons would also be predicted.

¹H NMR: The protons on the pyridine ring and the ethoxy group would have their chemical shifts predicted. The protonation of the pyridine nitrogen generally leads to a downfield shift (deshielding) of the ring protons due to the increased positive charge.

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Key Influences |

| H (Ring) | 7.5 - 8.5 | Electronegativity of N⁺, F; Donating effect of OEt |

| H (CH₂) | ~4.2 | Proximity to electron-withdrawing ring and oxygen |

| H (CH₃) | ~1.4 | Standard aliphatic region |

| C (Ring) | 110 - 160 | Complex effects of N⁺, F, and OEt substituents |

| C (CH₂) | ~65 | Attached to oxygen |

| C (CH₃) | ~15 | Standard aliphatic region |

| F | -120 to -140 | Position on pyridine ring; adjacent substituents |

Note: This table is illustrative. Chemical shifts are relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Actual prediction requires specific GIAO calculations.

UV-Vis Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. nih.govrsc.org The calculation predicts the wavelengths of maximum absorption (λmax) and the oscillator strengths, which correspond to the intensity of the absorption bands. These absorptions arise from electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. mdpi.com

For this compound, the electronic spectrum would be dominated by π → π* transitions within the aromatic pyridinium (B92312) system. The choice of the functional (e.g., PBE0, CAM-B3LYP) and the inclusion of a solvent model, like the Polarizable Continuum Model (PCM), are critical for obtaining results that can be reliably compared to experimental measurements. mdpi.comnih.gov The simulation would identify the specific orbitals involved in the primary electronic transitions, providing a detailed understanding of the molecule's electronic structure.

Table 3: Hypothetical TD-DFT Prediction for UV-Vis Absorption of this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Transition |

| ~270 | > 0.1 | HOMO → LUMO (π → π) |

| ~220 | > 0.2 | HOMO-1 → LUMO or HOMO → LUMO+1 (π → π) |

Note: This table is illustrative. The exact λmax and transitions depend on specific TD-DFT calculations.

Computational Modeling of Reaction Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, a key reaction type to investigate would be nucleophilic aromatic substitution (SNAr).

Transition State Energies and Activation Barriers

The SNAr reaction can proceed through a stepwise mechanism involving a Meisenheimer complex intermediate or a concerted mechanism with a single transition state. libretexts.orgnih.gov Computational methods can locate the structures of these transition states and intermediates along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation barrier (ΔG‡). masterorganicchemistry.com A lower activation barrier corresponds to a faster reaction rate. For a reaction on this compound, one could calculate and compare the activation barriers for a nucleophile attacking at the various positions on the ring to determine the most likely reaction pathway. The presence of the electron-withdrawing fluorine atom and the protonated nitrogen activates the ring for nucleophilic attack. masterorganicchemistry.com

Reaction Energetics and Thermodynamics (e.g., Free Energy Profiles)

By calculating the Gibbs free energy of the reactants, intermediates, transition states, and products, a complete free energy profile for a reaction can be constructed. nih.gov This profile provides a comprehensive thermodynamic and kinetic picture of the reaction. For instance, in a stepwise SNAr reaction, the profile would show two transition states and one intermediate. The relative energies would determine whether the intermediate is stable enough to be observed and which step is rate-determining.

Regioselectivity Prediction and Rationalization

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, a nucleophile could potentially attack at the 2, 5, or 6 positions. Computational modeling can predict the regioselectivity by comparing the activation barriers for attack at each site. The pathway with the lowest activation barrier is the most kinetically favored. researchgate.net

For this molecule, several factors would influence regioselectivity:

The Pyridinium Nitrogen (N⁺-H): As a powerful electron-withdrawing group, it strongly activates the ortho (2 and 6) and para (4) positions.

The Fluorine Atom (C3): This is another electron-withdrawing group, which activates the positions ortho (2 and 4) and para (6) to it.

The Ethoxy Group (C4): This is an electron-donating group, which would tend to direct electrophiles, but its effect in a nucleophilic substitution on a highly activated ring is more complex. It can help stabilize adjacent positive charge that develops in some resonance structures of the transition state.

A computational study of a closely related compound, 4-chloro-3-fluoropyridine (B1587321), showed that reactions like deprotonation and subsequent formylation occur with high regioselectivity at the 2-position. acs.org This is because the 2-position is activated by both the adjacent nitrogen and the fluorine atom. A similar outcome would be expected for this compound, where the attack of a nucleophile at the 2-position is likely to have the lowest activation barrier. Computational analysis of the transition state structures and the stability of the corresponding Meisenheimer intermediates would provide a quantitative rationalization for this observed or predicted regioselectivity.

Advanced Computational Techniques (e.g., AIM, NBO, QTAIM Analysis)

Advanced computational methods provide deep insights into the molecular structure and bonding of complex organic molecules. For this compound, techniques such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Quantum Theory of Atoms in Molecules (QTAIM) are invaluable for dissecting the intricate interplay of its functional groups and the effects of protonation.

Computational studies on similar pyridinium systems reveal that the protonation of the pyridine nitrogen atom significantly alters the ring's electronic properties. aip.orgresearchgate.net The electron-withdrawing effect of the protonated nitrogen enhances the acidity of the N-H proton, leading to a strong hydrogen bond with the chloride ion. The presence of a fluorine atom at the 3-position is expected to further enhance the acidity of the pyridinium proton through its inductive electron-withdrawing effect, thereby strengthening the N-H···Cl hydrogen bond. Conversely, the ethoxy group at the 4-position, being an electron-donating group through resonance, would be expected to slightly counteract this effect.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Hydrogen Bonding

QTAIM analysis is particularly powerful for characterizing intermolecular interactions. By analyzing the topology of the electron density (ρ), one can identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs provide quantitative measures of the interaction strength and nature. For the N-H···Cl hydrogen bond in this compound, a BCP would be expected between the hydrogen and chlorine atoms.

Key QTAIM parameters at the BCP of a hydrogen bond include:

Electron density (ρ): A higher value indicates a stronger bond.

Laplacian of the electron density (∇²ρ): A positive value is characteristic of closed-shell interactions, such as hydrogen bonds.

Total electron energy density (H(r)): A negative value for H(r) suggests a significant covalent character to the hydrogen bond.

Based on studies of similar systems, the N-H···Cl hydrogen bond in this compound is predicted to exhibit characteristics of a strong, partially covalent hydrogen bond. The interplay of the electron-withdrawing fluorine and electron-donating ethoxy group would fine-tune these properties.

Table 1: Predicted QTAIM Parameters for the N-H···Cl Hydrogen Bond in this compound

| Parameter | Predicted Value Range | Interpretation |

| Electron Density (ρ) at BCP (a.u.) | 0.03 - 0.06 | Indicates a relatively strong hydrogen bond. |

| Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | +0.08 - +0.15 | Confirms a closed-shell interaction, typical for hydrogen bonds. |

| Total Electron Energy Density (H(r)) at BCP (a.u.) | -0.001 to -0.005 | Suggests a degree of covalent character in the hydrogen bond. |

Note: These values are predictive and based on computational studies of analogous fluorinated pyridinium chlorides. Actual values would require specific DFT calculations for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the intuitive concepts of core, lone pair, and bonding/antibonding orbitals.

NBO Analysis of 4-Ethoxy-3-fluoropyridinium Cation

For the 4-Ethoxy-3-fluoropyridinium cation, NBO analysis can quantify the electronic effects of the substituents and protonation. Key insights from such an analysis would include:

Hybridization: The hybridization of the nitrogen and carbon atoms in the pyridine ring can be determined, revealing changes upon protonation and substitution.

Natural Atomic Charges: The distribution of charge across the molecule can be calculated, highlighting the electrophilic and nucleophilic sites. The positive charge is expected to be delocalized across the pyridinium ring and the N-H proton.

Hyperconjugative Interactions: NBO analysis reveals stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. In this molecule, significant interactions would be expected between the nitrogen lone pair (in the neutral precursor) and the ring's π* antibonding orbitals, as well as between the C-F σ bond and adjacent orbitals. Upon protonation, the analysis of the N-H bond and its interactions becomes central.

Table 2: Predicted NBO Analysis Data for Key Interactions in 4-Ethoxy-3-fluoropyridinium Cation

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Description |

| LP(O) | π(C3-C4) | 5 - 15 | Resonance donation from the ethoxy group into the pyridine ring. |

| σ(C3-F) | σ(C2-N) | 1 - 3 | Inductive effect of the fluorine atom influencing adjacent bonds. |

| σ(C2-H) | σ*(N-H) | 0.5 - 2 | Hyperconjugative interactions contributing to the stability of the protonated ring. |

Note: These E(2) values are illustrative and represent typical stabilization energies for such interactions in related substituted pyridinium systems. Precise values would be obtained from a specific NBO calculation.

The stability of the 4-Ethoxy-3-fluoropyridinium cation is a result of the balance between the inductive electron-withdrawing effects of the fluorine atom and the protonated nitrogen, and the resonance-based electron-donating effect of the ethoxy group. Computational studies on variously substituted pyridines have shown that fluorination can enhance the thermodynamic stability of certain conformations. acs.org In the case of the hydrochloride salt, the stability is further enhanced by the strong hydrogen bond with the chloride anion.

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy 3 Fluoropyridine Hydrochloride

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique would provide invaluable insights into the molecular geometry, packing, and intermolecular forces governing the solid-state structure of 4-Ethoxy-3-fluoropyridine hydrochloride.

Single Crystal X-ray Diffraction Data Analysis

The analysis of a suitable single crystal of this compound would yield critical crystallographic parameters. These parameters define the fundamental repeating unit of the crystal lattice.

Interactive Table: Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₉ClFNO |

| Formula Weight | 177.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Crystal Packing and Intermolecular Interactions

The crystal packing arrangement would describe how individual molecules of this compound are organized in the crystal lattice. A crucial aspect of this analysis would be the identification and characterization of intermolecular interactions, such as hydrogen bonds. It would be expected that the pyridinium (B92312) nitrogen, protonated by the hydrochloric acid, acts as a hydrogen bond donor to the chloride anion. Further interactions, such as C-H···F or C-H···O hydrogen bonds, and potential π-π stacking between pyridine (B92270) rings, would also be investigated to understand the forces stabilizing the crystal structure.

Bond Lengths, Bond Angles, and Torsion Angles

Detailed geometric information about the molecule itself would be obtained from the crystallographic data. This includes precise measurements of the lengths of each chemical bond, the angles between adjacent bonds, and the torsion angles that define the conformation of the ethoxy group relative to the pyridine ring.

Interactive Table: Hypothetical Bond Lengths, Angles, and Torsion Angles

| Measurement | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | C-F | Data not available |

| C-O | Data not available | |

| C-N | Data not available | |

| Bond Angle (°) | F-C₃-C₄ | Data not available |

| C₃-C₄-O | Data not available | |

| C₄-O-C(ethyl) | Data not available |

| Torsion Angle (°) | C₃-C₄-O-C(ethyl) | Data not in available |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the proton and carbon frameworks of the molecule.

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum would reveal distinct signals for each unique proton in the molecule. The chemical shift of each signal would be indicative of the electronic environment of the proton. Furthermore, the coupling of adjacent, non-equivalent protons would result in signal splitting (multiplicity), and the magnitude of this splitting (coupling constant, J) would provide information about the connectivity and dihedral angles between protons. The spectrum would be expected to show signals for the aromatic protons on the pyridine ring and the methylene (B1212753) and methyl protons of the ethoxy group.

Interactive Table: Hypothetical ¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H | Data not available | d | Data not available |

| Pyridine H | Data not available | d | Data not available |

| -O-CH₂- | Data not available | q | Data not available |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would display a signal for each unique carbon atom in this compound. The chemical shifts of these signals are highly sensitive to the local electronic structure. A key feature of the ¹³C NMR spectrum would be the observation of C-F coupling, where the signal for the carbon atom bonded to fluorine (C-3) and adjacent carbons would be split into doublets or triplets. This provides definitive evidence for the position of the fluorine substituent on the pyridine ring.

Interactive Table: Hypothetical ¹³C NMR Data

| Carbon | Chemical Shift (ppm) | C-F Coupling Constant (JCF, Hz) |

|---|---|---|

| C₂ | Data not available | Data not available |

| C₃ | Data not available | Data not available |

| C₄ | Data not available | Data not available |

| C₅ | Data not available | Data not available |

| C₆ | Data not available | Data not available |

| -O-CH₂- | Data not available | N/A |

¹⁹F NMR for Fluorine Environment and Coupling

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.org For this compound, the ¹⁹F NMR spectrum provides specific information about the chemical environment of the fluorine atom on the pyridine ring.

The chemical shift of the fluorine atom is influenced by the electronic effects of the neighboring ethoxy group and the nitrogen atom in the pyridine ring, as well as the protonation at the nitrogen to form the hydrochloride salt. Generally, the chemical shifts for fluoroaromatic compounds appear in a wide range. wikipedia.orgucsb.edu For 3-fluoropyridine (B146971), a related compound, a ¹⁹F chemical shift has been reported, which can serve as a reference point for understanding the spectrum of its ethoxy derivative. spectrabase.com

In this compound, the fluorine atom will exhibit coupling with the adjacent protons on the pyridine ring, specifically the protons at positions 2 and 5. This results in splitting of the ¹⁹F signal into a doublet of doublets. The magnitude of the fluorine-proton coupling constants (J-coupling) provides valuable structural information. organicchemistrydata.org Typically, ortho coupling (³JHF) is larger than meta coupling (⁴JHF). These coupling constants are often in the range of a few to several Hertz. wikipedia.orgorganicchemistrydata.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, HOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the complete molecular structure of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com In the COSY spectrum of this compound, cross-peaks would be observed between the coupled protons on the pyridine ring and within the ethoxy group (i.e., between the methylene and methyl protons). This helps to confirm the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.ch Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the direct assignment of the carbon signals for the CH, CH₂, and CH₃ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduepfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the ethoxy protons and the C4 carbon of the pyridine ring, and between the pyridine protons and adjacent carbons, confirming the substitution pattern.

HOESY (Heteronuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of nuclei, rather than through-bond coupling. science.govacs.org For this compound, a HOESY or ROESY experiment could show a correlation between the protons of the ethoxy group and the proton at position 5 of the pyridine ring, providing definitive evidence for the spatial arrangement of the ethoxy substituent.

A comprehensive analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the structure of this compound.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of this compound. The complementary nature of these two techniques, where some vibrations are more intense in IR and others in Raman, allows for a more complete vibrational analysis. spectroscopyonline.com

Characteristic Vibrational Modes of Pyridine Ring

The vibrational spectra of pyridine and its derivatives have been extensively studied. cdnsciencepub.comaps.org The pyridine ring exhibits a set of characteristic vibrational modes. The C-C and C-N stretching vibrations typically appear in the 1625-1430 cm⁻¹ region. elixirpublishers.com The ring breathing mode, a symmetric stretching of the entire ring, is often observed around 990 cm⁻¹ in the Raman spectrum of pyridine. researchgate.net The presence of substituents and protonation of the nitrogen atom can cause shifts in the positions and changes in the intensities of these bands. In the case of this compound, these characteristic pyridine ring vibrations will be present, but their exact frequencies will be influenced by the ethoxy and fluorine substituents and the hydrochloride salt formation.

Identification of Ethoxy and C-F Stretching Frequencies

The vibrational spectra will also show bands corresponding to the ethoxy group and the carbon-fluorine bond.

Ethoxy Group: The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethoxy substituent are expected in the 2850-3000 cm⁻¹ region. libretexts.orguci.edu The C-O-C stretching vibrations of the ether linkage typically appear in the 1260-1000 cm⁻¹ range. iosrjournals.org

C-F Stretching: The carbon-fluorine (C-F) stretching vibration is a strong absorption in the infrared spectrum and typically occurs in the region of 1400-1000 cm⁻¹. nih.govnist.gov The exact frequency can vary depending on the electronic environment. For fluorinated pyridine derivatives, a characteristic ring vibration involving the C-F bond is often observed near 1480 cm⁻¹. researchgate.net

Analysis of Hydrogen Bonding in Hydrochloride Salt

The formation of the hydrochloride salt introduces significant changes in the vibrational spectrum due to hydrogen bonding. The protonation of the pyridine nitrogen creates an N⁺-H bond. The N⁺-H stretching vibration is typically observed as a broad band in the 3200-2500 cm⁻¹ region of the IR spectrum. iosrjournals.org The presence of this broad absorption is a strong indicator of hydrogen bonding between the pyridinium cation and the chloride anion. The bending modes of the N⁺-H group also provide evidence for salt formation and hydrogen bonding. iosrjournals.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives exhibit characteristic π-π* and n-π* transitions. libretexts.org

For pyridine itself, the π-π* transitions are typically observed around 200-270 nm, while the weaker n-π* transition, involving the non-bonding electrons on the nitrogen atom, appears at longer wavelengths, around 270-300 nm. sielc.comresearchgate.net

In this compound, the electronic transitions will be influenced by the substituents and the protonation of the nitrogen atom. The ethoxy group, being an electron-donating group, can cause a red shift (shift to longer wavelengths) of the absorption bands. Conversely, the electron-withdrawing fluorine atom may have an opposing effect. Protonation of the pyridine nitrogen to form the hydrochloride salt generally leads to a blue shift (shift to shorter wavelengths) of the n-π* transition, as the non-bonding electrons are involved in the bond with the proton. rsc.orgresearchgate.net The UV-Vis spectrum of this compound would therefore be expected to show absorption maxima characteristic of a substituted pyridinium ion.

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from lower to higher energy molecular orbitals upon absorption of electromagnetic radiation. In the case of this compound, the primary chromophore—the part of the molecule responsible for absorbing light—is the fluorinated pyridine ring.

The UV-Visible spectrum of this compound is characterized by electronic transitions involving the π electrons of the aromatic ring and the non-bonding (n) electrons on the nitrogen and oxygen atoms. The principal transitions observed are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the pyridine ring. Aromatic systems typically exhibit strong absorption bands from these transitions, usually in the 200-300 nm region.

n → π* Transitions: These involve the promotion of a non-bonding electron, primarily from the nitrogen atom of the pyridine ring, to a π* anti-bonding orbital. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower intensity compared to π → π* transitions. uzh.ch

The presence of the ethoxy group and the fluorine atom as substituents on the pyridine ring acts to modulate the energy levels of the molecular orbitals. The ethoxy group, being an electron-donating group, can cause a bathochromic (red) shift of the π → π* absorption bands. Conversely, the highly electronegative fluorine atom can have a more complex influence on the electronic structure.

Table 1: Expected Electronic Transitions for 4-Ethoxy-3-fluoropyridine

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (anti-bonding) | 200 - 300 nm | High |

Solvent Effects on Absorption Spectra

The polarity of the solvent can significantly influence the UV-Visible absorption spectrum of a compound by altering the energy levels of the ground and excited states. researchgate.net This phenomenon, known as solvatochromism, provides valuable insight into the nature of the electronic transitions. researchgate.netekb.eg

Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift. Polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition.

Bathochromic Shift (Red Shift): For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy and a bathochromic shift. researchgate.netbiointerfaceresearch.com

The absorption spectra of this compound would be expected to exhibit these characteristic shifts when measured in solvents of varying polarity.

Table 2: Hypothetical Solvent Effects on the λmax of 4-Ethoxy-3-fluoropyridine

| Solvent | Polarity Index | Expected λmax for π → π* (nm) | Expected λmax for n → π* (nm) |

|---|---|---|---|

| n-Hexane | 0.1 | ~260 | ~295 |

| Ethanol (B145695) | 5.2 | ~268 | ~285 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.gov

Accurate Mass Determination

For this compound, HRMS analysis is performed on the free base, 4-Ethoxy-3-fluoropyridine, which is protonated in the mass spectrometer's ion source to form the [M+H]+ ion. The precise mass of this ion is measured and compared to the theoretical mass calculated from the isotopic masses of its constituent atoms. This allows for the unambiguous determination of its elemental formula.

The elemental composition of 4-Ethoxy-3-fluoropyridine is C7H8FNO.

Table 3: Accurate Mass Determination of 4-Ethoxy-3-fluoropyridine

| Ion Formula | Elemental Composition | Theoretical Monoisotopic Mass (Da) |

|---|

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint, allowing for structural confirmation. youtube.comnih.gov

The fragmentation of the protonated 4-Ethoxy-3-fluoropyridine ion ([M+H]+ = m/z 142.0668) is expected to proceed through characteristic pathways for ethers and pyridines. libretexts.org Key fragmentation steps would likely include:

Loss of ethylene (B1197577): A common fragmentation pathway for ethyl ethers is the neutral loss of an ethylene molecule (C2H4, 28.0313 Da) via a McLafferty-type rearrangement, which would result in a fragment ion corresponding to 3-fluoro-4-hydroxypyridine.

Loss of an ethyl radical: Cleavage of the C-O bond can lead to the loss of an ethyl radical (•C2H5, 29.0391 Da), although this is more common in electron ionization than the soft ionization techniques typically used for HRMS.

Ring fragmentation: The pyridine ring itself can undergo cleavage, though this typically results in lower abundance fragments.

Analysis of these fragmentation patterns provides definitive evidence for the connectivity of the atoms within the molecule, confirming the identity of 4-Ethoxy-3-fluoropyridine.

Table 4: Plausible HRMS Fragmentation Pattern for [4-Ethoxy-3-fluoropyridine+H]+

| m/z (Theoretical) | Ion Formula | Proposed Fragment Structure / Loss |

|---|---|---|

| 142.0668 | [C7H9FNO]+ | Molecular Ion ([M+H]+) |

| 114.0355 | [C5H5FNO]+ | Loss of ethylene (-C2H4) |

Chemical Reactivity and Derivatization of 4 Ethoxy 3 Fluoropyridine Hydrochloride

Reactions Involving the Ethoxy Moiety

Cleavage and Transformations of the Ether Linkage

The ether linkage of the ethoxy group in 4-ethoxy-3-fluoropyridine can be cleaved to yield the corresponding 4-hydroxypyridine (B47283) derivative. This transformation is typically achieved under strong acidic conditions, often with heating. The general mechanism for ether cleavage in the presence of a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the ethyl group. This process typically follows an S\textsubscript{N}2 pathway.

While specific studies on the ether cleavage of 4-ethoxy-3-fluoropyridine hydrochloride are not extensively documented in publicly available literature, the general principles of ether cleavage can be applied. The reaction would likely proceed as follows:

Reaction Scheme for Ether Cleavage:

This reaction provides a pathway to synthesize 4-hydroxy-3-fluoropyridine, which can serve as a precursor for further derivatization at the hydroxyl group.

Role of Ethoxy Group as an Activating/Deactivating Substituent

The ethoxy group is generally considered an activating group in electrophilic aromatic substitution reactions due to the lone pairs on the oxygen atom, which can be donated to the aromatic ring through the resonance effect (+M effect). However, its influence in the context of 4-ethoxy-3-fluoropyridine is more complex due to the presence of the strongly deactivating fluorine atom and the electron-deficient nature of the pyridine (B92270) ring itself.

The ethoxy group's electron-donating nature increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to the ethoxy group. This would typically make the ring more susceptible to electrophilic attack. Conversely, the fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I effect), deactivating the ring towards electrophilic substitution. The pyridine nitrogen also deactivates the ring towards electrophilic attack, especially in its protonated hydrochloride form.

Reactions Involving the Fluorine Atom

The fluorine atom at the 3-position is a key site for functionalization in this compound, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Further Nucleophilic Aromatic Substitution of Fluorine

The fluorine atom on an electron-deficient pyridine ring is a good leaving group in nucleophilic aromatic substitution (S\textsubscript{N}Ar) reactions. The electron-withdrawing nature of the pyridine ring nitrogen and the additional inductive effect of the fluorine atom itself make the carbon atom at the 3-position electrophilic and susceptible to attack by nucleophiles.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of 4-Ethoxy-3-fluoropyridine

| Nucleophile | Reagent Example | Product |

| Amine | R₂NH | 4-Ethoxy-3-(dialkylamino)pyridine |

| Alkoxide | RONa | 4-Ethoxy-3-alkoxypyridine |

| Thiolate | RSNa | 4-Ethoxy-3-(alkylthio)pyridine |

Metal-Catalyzed Cross-Coupling Reactions at the Fluorine-Bearing Carbon

The carbon-fluorine bond in 4-ethoxy-3-fluoropyridine can also be a site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.